molecular formula C20H23N5O3S B6564247 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide CAS No. 946371-32-0

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B6564247
CAS No.: 946371-32-0
M. Wt: 413.5 g/mol
InChI Key: SFPPHJJXYWHVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide: is a synthetic compound renowned for its versatile chemical properties and applications across various scientific disciplines, including chemistry, biology, medicine, and industry. This compound features a complex structure with both aromatic and sulfonamide functional groups, contributing to its unique reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide typically involves multi-step organic synthesis procedures. One common method includes:

  • Starting Materials: : Begin with 4-dimethylaminobenzaldehyde and 2,6-dimethylpyrimidin-4-amine.

  • Formation of Intermediate: : Subject the starting materials to a condensation reaction under mild acidic conditions to form an intermediate.

  • Coupling Reaction: : The intermediate is then coupled with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product.

  • Purification: : The compound is purified using techniques such as recrystallization or column chromatography to ensure high purity.

Industrial Production Methods

For industrial-scale production, the synthesis pathway is often optimized for cost-effectiveness and yield. Techniques such as continuous flow chemistry and advanced catalytic processes can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide: undergoes a variety of reactions, including:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfonic acid derivatives.

  • Reduction: : Reduction reactions, often catalyzed by metals like palladium, can convert the compound into its corresponding amine derivatives.

  • Substitution: : The aromatic rings in the structure are amenable to electrophilic and nucleophilic substitution reactions, modifying the functional groups attached.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reducing Agents: : Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

  • Substituting Agents: : Halogenating agents like bromine (Br₂), nucleophiles like sodium hydroxide (NaOH).

Major Products

Reactions typically yield a range of products such as sulfonic acids, amines, and various substituted aromatic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide: finds extensive application in scientific research:

  • Chemistry: : Utilized as a reagent in organic synthesis and as a precursor for the development of novel compounds.

  • Biology: : Studied for its interactions with biomolecules and potential use as a biochemical probe.

  • Medicine: : Investigated for its pharmacological properties and potential therapeutic applications, including anti-inflammatory and anticancer activities.

  • Industry: : Employed in the production of dyes, pigments, and as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The compound's mechanism of action involves its ability to interact with specific molecular targets within biological systems. It can bind to enzyme active sites or receptor proteins, modulating their activity and initiating cellular responses. The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide stands out due to its unique structural features and versatile reactivity. Similar compounds include:

  • N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide

  • N-(4-{[4-(dimethylamino)-5-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide

  • N-(4-{[4-(dimethylamino)-6-ethylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide

Each of these compounds, while structurally similar, exhibits distinct reactivity and application profiles, highlighting the significance of subtle changes in molecular architecture.

Biological Activity

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

PropertyValue
Molecular FormulaC20H24N4O3S
Molecular Weight392.49 g/mol
IUPAC NameThis compound
SMILESCC(N(C)C)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)S(=O)(=O)N(C)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : It has been shown to inhibit certain carbonic anhydrase (CA) isoforms, which are involved in various physiological processes. The binding affinity for these enzymes can be significantly higher than that of traditional inhibitors like sulfanilamide .
  • Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways that are critical for various biological functions.
  • DNA/RNA Interaction : Preliminary studies suggest that it may intercalate into DNA or RNA structures, potentially affecting transcription and translation processes.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that benzenesulfonamide derivatives can inhibit tumor growth in various cancer models. In vivo tests on mouse lymphoid leukemia showed some derivatives exhibiting cytotoxic effects, although specific data on this compound's efficacy is still limited .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown potential against a range of bacterial strains, which could position it as a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies and Research Findings

  • Inhibition of Carbonic Anhydrases : A study synthesized several 4-substituted diazobenzenesulfonamides and tested their affinity for different CA isoforms. Results indicated that the compound exhibited significantly higher binding affinity compared to traditional inhibitors, suggesting its potential as a therapeutic agent for conditions like glaucoma or epilepsy where CA inhibition is beneficial .
  • Antitumor Activity : In a comparative study involving various sulfonamide derivatives, this compound was evaluated for its antitumor effects. While some analogs showed promising results against specific cancer lines, further investigation into this compound's specific antitumor mechanisms is warranted.
  • Synergistic Effects with Other Drugs : Research has explored the potential synergistic effects of this compound when combined with other chemotherapeutic agents. Preliminary results indicate enhanced efficacy in reducing tumor size in animal models when used in conjunction with established cancer therapies .

Properties

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-14-13-19(25(2)3)23-20(21-14)22-15-5-7-16(8-6-15)24-29(26,27)18-11-9-17(28-4)10-12-18/h5-13,24H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPPHJJXYWHVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.